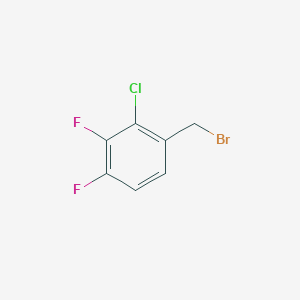

2-Chloro-3,4-difluorobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-3,4-difluorobenzyl bromide” is a chemical compound with the molecular formula C7H4BrClF2 . It is a colorless to yellow liquid . The IUPAC name for this compound is 1-(bromomethyl)-2-chloro-3,4-difluorobenzene .

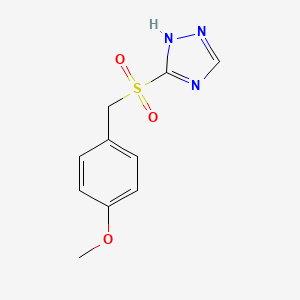

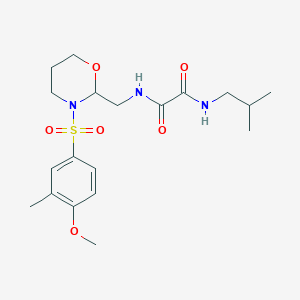

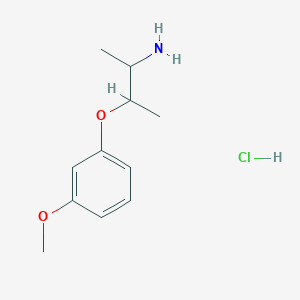

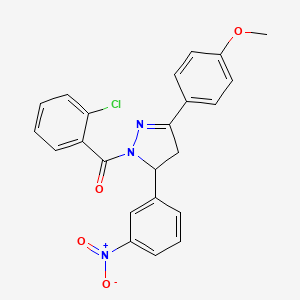

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with chlorine and fluorine atoms at positions 2 and 3,4 respectively, and a bromomethyl group at position 1 .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . Its molecular weight is 241.46 . The compound is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

2-Chloro-3,4-difluorobenzyl bromide and its derivatives have been utilized in analytical chemistry, particularly in derivatization methods for enhancing the detectability of various compounds. For instance, a method using pentafluorobenzyl bromide (PFBB) derivatization combined with gas chromatography/mass spectrometry (GC/MS) identified and quantified chloro-, bromo-, and dichlorophenols in environmental samples. This method demonstrated high sensitivity and recovery rates, indicating the potential utility of related bromides in environmental analysis (Hanada et al., 2002).

Organic Synthesis and Polymerization

In organic synthesis, this compound derivatives have been instrumental in generating benzyl radicals through electron cleavage at palladium and palladized cathodes. These radicals can then be immobilized onto solid interfaces, offering a pathway to novel material synthesis (Jouikov & Simonet, 2010). Moreover, the synthesis and characterization of new fluorine-containing polyethers from a highly fluorinated monomer derived from reactions involving pentafluorobenzyl bromide underscore the compound's importance in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).

Catalysis and Chemical Transformations

Benzyl titanium complexes containing a tetradentate [OSSO]-type bis(phenolato) ligand, synthesized from reactions involving benzyl bromides, have demonstrated the potential for living isospecific styrene polymerization. This highlights the role of such bromides in catalysis and the development of new polymeric materials (Beckerle et al., 2006).

Environmental Science and Water Treatment

Derivatives of this compound have been studied for their potential in environmental science, particularly in the analysis and treatment of water. For example, the degradation products of benzophenone-3 in chlorinated seawater swimming pools, where oxybenzone reacts with bromine, have been identified, indicating the compound's relevance in understanding environmental pollutants (Manasfi et al., 2015).

Electrochemistry and Material Science

The electrochemical behavior and mesomorphism of new ionic liquid crystals based on imidazolium salts, derived from this compound, have been investigated, showcasing the compound's versatility in creating new materials with potential applications in electronic devices and sensors (Dobbs et al., 2006).

Safety and Hazards

“2-Chloro-3,4-difluorobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-3,4-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

this compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom . This process can occur via either an SN1 or SN2 mechanism, depending on the specific conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of aromatic compounds . The introduction of the 2-chloro-3,4-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially affecting its reactivity, stability, and interactions with other molecules .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound depend on the specific biochemical pathways it affects. By modifying the structure of aromatic compounds, it can influence their biological activity, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other reactive species can compete with the benzylic position for reaction with the compound, potentially affecting its mode of action . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-chloro-3,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAGQIRDTHLVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)

![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)